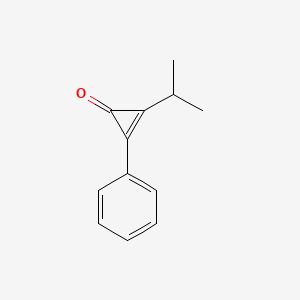
2-Isopropyl-3-phenylcyclopropenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Isopropyl-3-phenylcyclopropenone is an organic compound characterized by a cyclopropenone ring substituted with an isopropyl group and a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropyl-3-phenylcyclopropenone typically involves the cyclopropanation of alkenes. One common method includes the use of triethylammonium bis(catecholato)iodomethylsilicate as a bifunctional reagent in combination with an organic photocatalyst and visible light . This method allows for the efficient cyclopropanation of olefins, including those with trifluoromethyl and pinacolatoboryl substituents.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions under controlled conditions to ensure high yield and purity. The specific industrial methods are often proprietary and optimized for efficiency and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Isopropyl-3-phenylcyclopropenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclopropenone ring to cyclopropane derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the cyclopropenone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of cyclopropane derivatives.
Substitution: Various substituted cyclopropenone derivatives.
Wissenschaftliche Forschungsanwendungen
2-Isopropyl-3-phenylcyclopropenone has several applications in scientific research:
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly those targeting specific molecular pathways.
Industry: Utilized in the synthesis of advanced materials and polymers with unique properties.
Wirkmechanismus
The mechanism of action of 2-Isopropyl-3-phenylcyclopropenone involves its interaction with various molecular targets. The compound’s cyclopropenone ring is highly reactive, allowing it to participate in cycloaddition reactions and form stable adducts with other molecules. This reactivity is attributed to the polarization of the carbonyl group, which creates a partial positive charge on the cyclopropenone ring and a partial negative charge on the oxygen atom . These interactions can modulate biological pathways and result in specific therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
- 2-Methyl-3-phenylcyclopropenone
- 2-Alkyl-3-phenylcyclopropenones
Comparison: 2-Isopropyl-3-phenylcyclopropenone is unique due to the presence of the isopropyl group, which influences its reactivity and steric properties. Compared to 2-Methyl-3-phenylcyclopropenone, the isopropyl group provides greater steric hindrance, potentially affecting the compound’s reactivity in cycloaddition reactions . Additionally, the phenyl group enhances the compound’s stability and reactivity through conjugation effects.
Eigenschaften
CAS-Nummer |
69425-02-1 |
|---|---|
Molekularformel |
C12H12O |
Molekulargewicht |
172.22 g/mol |
IUPAC-Name |
2-phenyl-3-propan-2-ylcycloprop-2-en-1-one |
InChI |
InChI=1S/C12H12O/c1-8(2)10-11(12(10)13)9-6-4-3-5-7-9/h3-8H,1-2H3 |
InChI-Schlüssel |
SYILSFZGLKKVDY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(C1=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


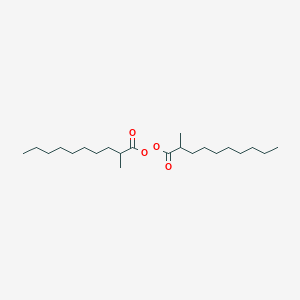
![9-[(2-Methylacryloyl)amino]nonanoic acid](/img/structure/B14481143.png)
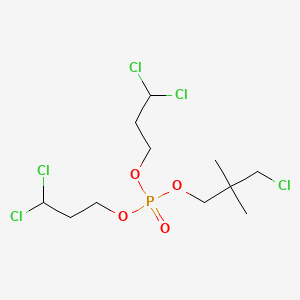
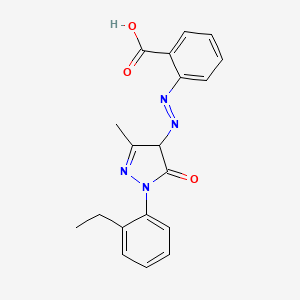

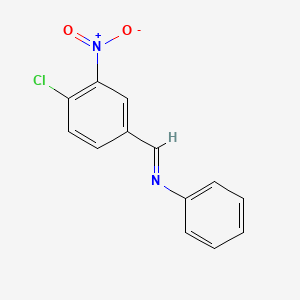
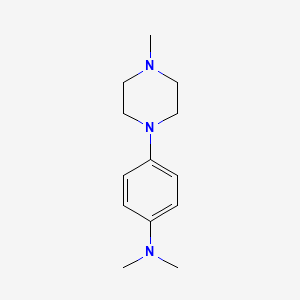
![3-Anilino-2-thiabicyclo[2.2.2]oct-5-ene-3-carbonitrile](/img/structure/B14481192.png)
![1,1'-[Disulfanediylbis(methylene)]bis(4-ethenylbenzene)](/img/structure/B14481197.png)
![2,4,6-Cycloheptatrien-1-one, 4-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B14481204.png)
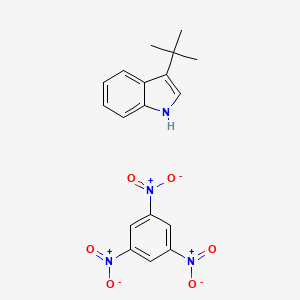
![{[Chloro(dimethyl)silyl]methyl}phosphonic dichloride](/img/structure/B14481221.png)
![Benzenamine, 4,4'-[oxybis(3-phenyl-7,2-quinoxalinediyl)]bis-](/img/structure/B14481226.png)

